2-({[(2,4-Dichlorophenyl)carbonyl]carbamothioyl}amino)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide
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Overview
Description
2-({[(2,4-DICHLOROBENZOYL)AMINO]CARBOTHIOYL}AMINO)-4,5,6,7,8,9-HEXAHYDROCYCLOOCTA[B]THIOPHENE-3-CARBOXAMIDE is a complex organic compound with a unique structure that includes a hexahydrocycloocta[b]thiophene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[(2,4-DICHLOROBENZOYL)AMINO]CARBOTHIOYL}AMINO)-4,5,6,7,8,9-HEXAHYDROCYCLOOCTA[B]THIOPHENE-3-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the hexahydrocycloocta[b]thiophene core.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
2-({[(2,4-DICHLOROBENZOYL)AMINO]CARBOTHIOYL}AMINO)-4,5,6,7,8,9-HEXAHYDROCYCLOOCTA[B]THIOPHENE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the positions adjacent to the dichlorobenzoyl group.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Organic solvents like dichloromethane, ethanol, and acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction could yield amines or alcohols .
Scientific Research Applications
2-({[(2,4-DICHLOROBENZOYL)AMINO]CARBOTHIOYL}AMINO)-4,5,6,7,8,9-HEXAHYDROCYCLOOCTA[B]THIOPHENE-3-CARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-({[(2,4-DICHLOROBENZOYL)AMINO]CARBOTHIOYL}AMINO)-4,5,6,7,8,9-HEXAHYDROCYCLOOCTA[B]THIOPHENE-3-CARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function .
Comparison with Similar Compounds
Similar Compounds
- 2-[(2,4-Dichlorobenzoyl)amino]-4,5-dimethoxybenzoic acid
- 2-[(2,4-Dichlorobenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide
- 2-[(2,4-Dichlorobenzoyl)amino]-N-(2-furylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Uniqueness
Properties
Molecular Formula |
C19H19Cl2N3O2S2 |
---|---|
Molecular Weight |
456.4 g/mol |
IUPAC Name |
2-[(2,4-dichlorobenzoyl)carbamothioylamino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide |
InChI |
InChI=1S/C19H19Cl2N3O2S2/c20-10-7-8-11(13(21)9-10)17(26)23-19(27)24-18-15(16(22)25)12-5-3-1-2-4-6-14(12)28-18/h7-9H,1-6H2,(H2,22,25)(H2,23,24,26,27) |
InChI Key |
FMVDJKMVUOXIEU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC2=C(CC1)C(=C(S2)NC(=S)NC(=O)C3=C(C=C(C=C3)Cl)Cl)C(=O)N |
Origin of Product |
United States |
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